p-ANISALDEHYDE, 2-CHLOROMETHYL-
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Overview
Description
p-Anisaldehyde, 2-chloromethyl-: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a methoxy group (-OCH₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring. This compound is of significant interest due to its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Anisyl Alcohol: One common method involves the oxidation of p-anisyl alcohol using oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions.
Chloromethylation of p-Anisaldehyde: Another method involves the chloromethylation of p-anisaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl₂).
Industrial Production Methods: The industrial production of p-anisaldehyde, 2-chloromethyl- typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-anisaldehyde, 2-chloromethyl- involves its interaction with cellular components, leading to various biochemical effects. For instance, its antifungal activity is attributed to its ability to disrupt cell wall integrity and interfere with membrane permeability . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
p-Anisaldehyde: Similar in structure but lacks the chloromethyl group.
p-Chlorobenzaldehyde: Contains a chlorine atom but lacks the methoxy group.
p-Methoxybenzyl Chloride: Contains both methoxy and chloromethyl groups but lacks the aldehyde functionality.
Uniqueness:
- The presence of both methoxy and chloromethyl groups in p-anisaldehyde, 2-chloromethyl- makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
73637-11-3 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3 |
InChI Key |
DEXGMTXIQSLNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CCl |
Origin of Product |
United States |
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